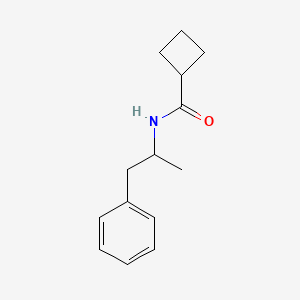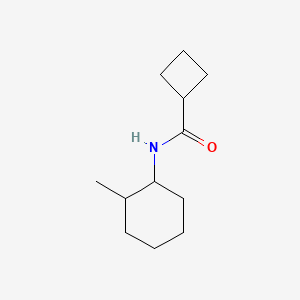
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide, also known as BPQ-OH, is a synthetic compound that has been studied for its potential use in scientific research.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide selectively inhibits the activity of a specific protein kinase by binding to a specific pocket within the kinase's active site. This binding prevents the kinase from phosphorylating its target substrates, leading to downstream effects on various biological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific biological process being studied. It has been implicated in the regulation of cell growth, cell migration, and cell differentiation, among other processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has several advantages as a chemical probe for scientific research. It is highly selective for its target protein kinase, making it a useful tool for studying the role of this kinase in various biological processes. Additionally, it has been shown to be effective in both in vitro and in vivo experiments.
However, there are also limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide in lab experiments. Its selectivity for its target protein kinase means that it may not be useful for studying other kinases or biological processes. Additionally, its synthetic nature means that it may not accurately mimic the effects of endogenous compounds in biological systems.
Orientations Futures
There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to better understand its mechanism of action and its effects on various biological processes. Finally, there may be opportunities for the development of new chemical probes based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been studied for its potential use as a chemical probe in scientific research. It has been shown to selectively inhibit the activity of a specific protein kinase, making it a useful tool for studying the role of this protein in various biological processes.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-2-12-31-20-7-5-6-19(14-20)24-15-22(21-8-3-4-9-23(21)29-24)27(30)28-16-18-10-11-25-26(13-18)33-17-32-25/h3-11,13-15H,2,12,16-17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFNODMOCTVQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-ethoxyphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263554.png)
![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)





![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)
![3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263602.png)
![ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263605.png)


![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263619.png)
![2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4263624.png)